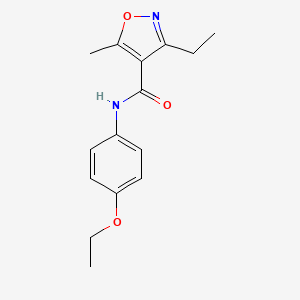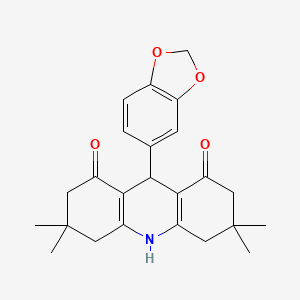![molecular formula C22H16N2O2 B5873305 4-(3-nitrophenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline](/img/structure/B5873305.png)
4-(3-nitrophenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-nitrophenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline, also known as NPCQ, is a chemical compound that has been extensively studied for its potential applications in scientific research. NPCQ belongs to the class of benzoquinoline derivatives and has been shown to possess a range of interesting biological activities.
科学研究应用
4-(3-nitrophenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline has been shown to possess a range of interesting biological activities, making it a promising candidate for scientific research. One of the most notable applications of this compound is its potential as an anti-cancer agent. Several studies have shown that this compound exhibits potent anti-proliferative activity against a range of cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to induce apoptosis in cancer cells, suggesting that it may have potential as a therapeutic agent for cancer treatment.
In addition to its anti-cancer properties, this compound has also been shown to possess anti-inflammatory and anti-oxidant activities. These properties make this compound a potential candidate for the treatment of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
作用机制
The mechanism of action of 4-(3-nitrophenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline is not yet fully understood, but several studies have suggested that it may act through multiple pathways. One proposed mechanism of action is that this compound inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. Inhibition of topoisomerase II can lead to DNA damage and cell death, which may explain the anti-cancer properties of this compound.
Another proposed mechanism of action is that this compound activates the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation. Activation of this pathway can lead to the upregulation of antioxidant and anti-inflammatory genes, which may explain the anti-inflammatory and anti-oxidant properties of this compound.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound inhibits cell proliferation and induces apoptosis in cancer cells. This compound has also been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, suggesting that it may have anti-inflammatory and anti-oxidant properties.
In vivo studies have shown that this compound exhibits anti-tumor activity in animal models of breast and lung cancer. This compound has also been shown to reduce inflammation and oxidative stress in animal models of inflammatory diseases.
实验室实验的优点和局限性
4-(3-nitrophenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline has several advantages for use in lab experiments. It is relatively easy to synthesize and has been well-characterized in terms of its chemical properties. This compound is also relatively stable and can be stored for extended periods of time without significant degradation.
However, there are also some limitations to the use of this compound in lab experiments. One limitation is that this compound is not very water-soluble, which can make it difficult to work with in aqueous solutions. Another limitation is that this compound has not yet been extensively studied in vivo, so its pharmacokinetic and toxicological properties are not well-understood.
未来方向
There are several future directions for research on 4-(3-nitrophenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline. One area of interest is the development of this compound derivatives with improved water-solubility and bioavailability. Another area of interest is the investigation of the pharmacokinetic and toxicological properties of this compound in vivo.
In addition, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of cancer and inflammatory diseases. Finally, the development of this compound-based drug delivery systems may also be an interesting avenue for future research.
Conclusion:
In conclusion, this compound is a promising compound with a range of potential applications in scientific research. Its anti-cancer, anti-inflammatory, and anti-oxidant properties make it a potential candidate for the treatment of various diseases. While there are some limitations to its use in lab experiments, further research on this compound and its derivatives may lead to the development of new therapeutic agents for the treatment of cancer and inflammatory diseases.
合成方法
The synthesis of 4-(3-nitrophenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline can be achieved through a multi-step process involving the reaction of 3-nitrobenzaldehyde with cyclopentadiene in the presence of a Lewis acid catalyst. The resulting product is then subjected to a series of reactions involving reduction, cyclization, and aromatization to yield the final product, this compound. The synthesis of this compound has been well-established and has been reported in several scientific journals.
属性
IUPAC Name |
12-(3-nitrophenyl)-11-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8,11,13(17)-heptaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O2/c25-24(26)16-7-3-6-15(13-16)22-19-10-4-9-18(19)21-17-8-2-1-5-14(17)11-12-20(21)23-22/h1-3,5-8,11-13H,4,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACTWWODHRLCTIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=NC3=C2C4=CC=CC=C4C=C3)C5=CC(=CC=C5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4,6-dimethyl-1-(1-propylbutyl)-1H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B5873260.png)



![1-[(4-ethylphenoxy)acetyl]pyrrolidine](/img/structure/B5873284.png)
![N-{[ethyl(phenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5873288.png)

![N-[2-[2-(3-hydroxybenzylidene)hydrazino]-2-oxo-1-(4-oxo-3,4-dihydro-1-phthalazinyl)ethyl]benzamide](/img/structure/B5873294.png)


![3-[(2-chloro-4-fluorobenzyl)thio]-4-methyl-5-phenyl-4H-1,2,4-triazole](/img/structure/B5873323.png)
